molecular formula C10H16F6O2 B14676643 1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl- CAS No. 34844-47-8

1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl-

Cat. No.: B14676643
CAS No.: 34844-47-8
M. Wt: 282.22 g/mol
InChI Key: QJDIZDFXELTMDN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol is an organic compound with the molecular formula C10H16F6O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-dione with a suitable alkylating agent, followed by reduction to yield the desired diol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The diol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol is unique due to its specific combination of trifluoromethyl groups and a diol functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

34844-47-8

Molecular Formula

C10H16F6O2

Molecular Weight

282.22 g/mol

IUPAC Name

4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol

InChI

InChI=1S/C10H16F6O2/c1-2-3-4-5-7(6-17)8(18,9(11,12)13)10(14,15)16/h7,17-18H,2-6H2,1H3

InChI Key

QJDIZDFXELTMDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CO)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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